molecular formula C16H21N3O B2573346 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one CAS No. 917216-46-7

2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B2573346
CAS No.: 917216-46-7
M. Wt: 271.364
InChI Key: OFUGNHOPHPAKTA-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a diazatricyclic core with an aminophenyl group, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Diazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a suitable amine and ketone can undergo cyclization in the presence of a strong acid or base.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the diazatricyclic core with a halogenated phenylamine under conditions that promote substitution.

    Methylation: The final step involves the methylation of the diazatricyclic core to introduce the methyl groups at the 5 and 7 positions. This can be achieved using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce specific functional groups within the molecule.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various substituents on the aminophenyl ring.

Scientific Research Applications

2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its tricyclic structure can be exploited in the development of novel materials with unique mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, given its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism by which 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function. The diazatricyclic core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Lacks the methyl groups at positions 5 and 7, which can influence its reactivity and biological activity.

    2-(4-Hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one:

Uniqueness

The presence of both the aminophenyl group and the methyl groups at positions 5 and 7 in 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one imparts unique chemical properties, making it distinct from other similar compounds

Properties

IUPAC Name

2-(4-aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-3-5-12(17)6-4-11/h3-6,13H,7-10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUGNHOPHPAKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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